2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile
Overview
Description
2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile is a white to pale yellow solid compound primarily used in organic synthesis and material science. It is known for its unique structural properties, which include five bulky electron-donating carbazolyl groups attached to a benzene ring. This compound is widely recognized for its application in organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties .
Preparation Methods
The synthesis of 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile typically involves multi-step organic synthesis processes. One common synthetic route includes the dehydrogenation of benzene followed by carbazole substitution reactions . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve sublimation techniques to obtain ultra-pure grade chemicals .
Chemical Reactions Analysis
2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The carbazolyl groups can undergo substitution reactions, often facilitated by catalysts and specific reagents.
Common reagents used in these reactions include organic solvents, catalysts, and specific oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile has a wide range of applications in scientific research:
Biology: Its fluorescent properties make it useful as a probe in biological studies.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile is primarily related to its TADF properties. The compound exhibits delayed fluorescence by harvesting triplet excitons through reverse intersystem crossing, which enhances the efficiency of OLED devices . The molecular targets and pathways involved include the interaction with electron-donating and electron-accepting groups, facilitating the emission of light.
Comparison with Similar Compounds
2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile is unique due to its five carbazolyl groups, which provide steric hindrance and enhance its TADF properties. Similar compounds include:
2,3,4,5,6-Pentakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile: Known for its stability in OLEDs.
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile: Used as an intermediate in organic synthesis.
These compounds share similar structural features but differ in the number and type of substituents, which influence their chemical and physical properties.
Properties
IUPAC Name |
2,3,4,5,6-penta(carbazol-9-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H40N6/c68-41-52-63(69-53-31-11-1-21-42(53)43-22-2-12-32-54(43)69)65(71-57-35-15-5-25-46(57)47-26-6-16-36-58(47)71)67(73-61-39-19-9-29-50(61)51-30-10-20-40-62(51)73)66(72-59-37-17-7-27-48(59)49-28-8-18-38-60(49)72)64(52)70-55-33-13-3-23-44(55)45-24-4-14-34-56(45)70/h1-40H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAARDWSLAZLSJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H40N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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